![molecular formula C8H7ClN2O B11911510 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the halogenation of pyrrolopyridine derivatives followed by hydroxymethylation. One common method includes the chlorination of 1H-pyrrolo[2,3-b]pyridine using thionyl chloride or phosphorus oxychloride under controlled conditions. The resulting 4-chloro derivative is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)formaldehyde or (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carboxylic acid.
Reduction: 1H-pyrrolo[2,3-b]pyridin-3-ylmethanol.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
- (4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine)
Uniqueness
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a hydroxymethyl group allows for versatile chemical modifications and potential bioactivity .
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-3,12H,4H2,(H,10,11) |
InChIキー |
AAPNTCAQJPIHRU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





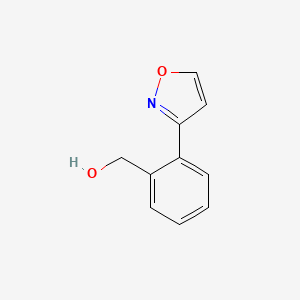


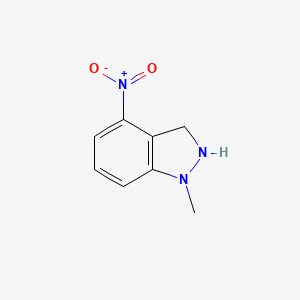
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)
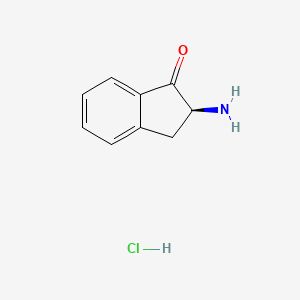
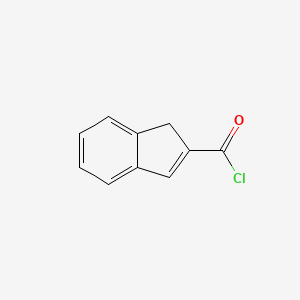

![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)
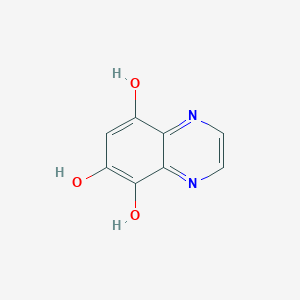
![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)
